molecular formula C6H5Br2N B1279060 2-Bromo-3-(bromomethyl)pyridine CAS No. 94446-97-6

2-Bromo-3-(bromomethyl)pyridine

Cat. No.: B1279060
CAS No.: 94446-97-6
M. Wt: 250.92 g/mol
InChI Key: NEWLOSCWMVKPGI-UHFFFAOYSA-N
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Description

2-Bromo-3-(bromomethyl)pyridine is a halogenated heterocyclic compound with the molecular formula C6H5Br2N It is a derivative of pyridine, where the 2nd and 3rd positions on the pyridine ring are substituted with bromine and bromomethyl groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(bromomethyl)pyridine typically involves the bromination of 3-(bromomethyl)pyridine. One common method includes the reaction of 3-(bromomethyl)pyridine with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These methods ensure consistent product quality and higher efficiency compared to batch processes. The use of automated systems for temperature and reaction control is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-(bromomethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Bromo-3-(bromomethyl)pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-(bromomethyl)pyridine in chemical reactions involves the activation of the bromine atoms, making them susceptible to nucleophilic attack. In biological systems, its activity is related to its ability to interact with specific molecular targets, such as enzymes or receptors, through covalent bonding or non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Biological Activity

2-Bromo-3-(bromomethyl)pyridine is a halogenated pyridine derivative with the molecular formula C₆H₅Br₂N and a molecular weight of 287.38 g/mol. This compound has garnered interest in synthetic organic chemistry due to its unique structural features, which include two bromine atoms and a bromomethyl group attached to the pyridine ring. While specific biological activity data on this compound is limited, there are indications of its potential pharmacological properties based on studies of structurally similar compounds.

Chemical Structure and Properties

The structure of this compound can be depicted as follows:

  • Molecular Formula : C₆H₅Br₂N
  • Molecular Weight : 287.38 g/mol
  • Functional Groups :
    • Two bromine substituents
    • A bromomethyl group

This structural configuration enhances the compound's reactivity, making it a valuable intermediate in various synthetic pathways. The presence of bromine atoms often correlates with increased biological activity, particularly in relation to enzyme inhibition and receptor interactions .

Pharmacological Potential

While direct studies on the biological activity of this compound are scarce, halogenated pyridines are frequently investigated for their pharmacological properties. Research has shown that compounds with similar structures exhibit activity against various biological targets, including:

  • Enzymes : Inhibitory effects on enzymes involved in metabolic pathways.
  • Receptors : Interaction with neurotransmitter receptors, potentially affecting neurological functions.

The reactivity of the bromine substituents allows for modifications that could enhance selectivity and efficacy against specific biological targets.

Comparative Analysis of Similar Compounds

To better understand the potential biological activities of this compound, it is useful to compare it with related compounds. The following table summarizes some structural analogs and their noted biological activities:

Compound NameStructural FeaturesNotable Biological Activity
2-Bromo-3-methylpyridineLacks bromomethyl groupModerate antimicrobial activity
3-(Bromomethyl)pyridineBromomethyl group at a different positionInhibitory effects on certain enzymes
5-Amino-3-bromo-2-methylpyridineContains an amino groupEnhanced anti-inflammatory properties

The uniqueness of this compound lies in its combination of both bromine substituents and the bromomethyl group, which may enhance its reactivity compared to these analogs.

Synthesis and Reactivity Studies

Research has demonstrated that compounds similar to this compound can be synthesized via palladium-catalyzed reactions, such as Suzuki cross-coupling. These methodologies have been used to create novel pyridine derivatives that exhibit varying degrees of biological activity, including anti-thrombolytic and biofilm inhibition properties .

For example, a study on pyridine derivatives showed that certain halogenated compounds exhibited significant anti-thrombolytic activity, suggesting that the presence of halogen groups can enhance biological efficacy . The findings indicate a potential pathway for further exploration of this compound's pharmacological applications.

Toxicity and Safety Considerations

As with many halogenated compounds, safety assessments are critical. Preliminary data suggest that this compound may possess irritant properties; hence, handling precautions should be observed in laboratory settings .

Properties

IUPAC Name

2-bromo-3-(bromomethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2N/c7-4-5-2-1-3-9-6(5)8/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWLOSCWMVKPGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00447754
Record name 2-bromo-3-(bromomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94446-97-6
Record name 2-bromo-3-(bromomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3-(bromomethyl)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Synthesized from 2-bromo-3-methylpyridine (5.00 g, 29.1 mmol), NBS (5.69 g, 32.0 mmol) and DBPO (352 mg, 1.46 mmol) in CCl4 according to Method A. Yield: 2.87 g, 11.4 mmol, 39%. This compound was directly used in the next step without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
5.69 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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